Dihydrojasmonic acid
Overview
Description
Dihydrojasmonic acid is an organic compound that belongs to the family of jasmonates, which are lipid-derived signaling molecules. It is a plant growth regulator and has been identified as a key player in various physiological processes in plants, including growth, development, and stress responses . This compound is structurally similar to jasmonic acid but differs by the reduction of the double bond in the cyclopentane ring.
Scientific Research Applications
Dihydrojasmonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various jasmonate derivatives.
Biology: It plays a crucial role in studying plant growth, development, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer activities.
Mechanism of Action
The lipid-derived phytohormone jasmonate (JA) regulates plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought . The occurrence of multilayered organization of biosynthesis and inactivation of JA, and activation and repression of the COI1–JAZ-based perception and signaling contributes to the fine-tuning of JA responses .
Future Directions
Jasmonic acid has emerged as a central player in plant defense against biotic stress and in alleviating multiple abiotic stressors in plants, such as drought, salinity, vernalization, and heavy metal exposure . Future research may focus on the role of Jasmonic acid and its derivatives, including Dihydrojasmonic acid, in plant stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrojasmonic acid typically involves the reduction of jasmonic acid. One common method is the catalytic hydrogenation of jasmonic acid using a palladium catalyst under hydrogen gas . This process selectively reduces the double bond in the cyclopentane ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as liquid chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dihydrojasmonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Jasmonic acid and other oxidized derivatives.
Reduction: More saturated jasmonate derivatives.
Substitution: Various substituted jasmonate compounds depending on the reagents used.
Comparison with Similar Compounds
Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar signaling pathways but with a double bond in the cyclopentane ring.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and industry for its volatile properties.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early signaling events.
Uniqueness: this compound is unique due to its reduced cyclopentane ring, which affects its biological activity and stability. It has distinct signaling properties compared to jasmonic acid and its derivatives, making it a valuable tool for studying specific aspects of jasmonate signaling and plant physiology .
Properties
IUPAC Name |
2-(3-oxo-2-pentylcyclopentyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYTAGBXNEUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883989 | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-64-3, 98674-52-3 | |
Record name | (±)-9,10-Dihydrojasmonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydrojasmonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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